2-nitro-N-{2-[2-(2-pyridinyl)-1,3-thiazol-4-yl]ethyl}-4-(trifluoromethyl)aniline
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Overview
Description
2-nitro-N-{2-[2-(2-pyridinyl)-1,3-thiazol-4-yl]ethyl}-4-(trifluoromethyl)aniline is a complex organic compound that features a nitro group, a pyridine ring, a thiazole ring, and a trifluoromethyl group
Preparation Methods
The synthesis of 2-nitro-N-{2-[2-(2-pyridinyl)-1,3-thiazol-4-yl]ethyl}-4-(trifluoromethyl)aniline typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the nitro group and the trifluoromethyl group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Cyclization: The thiazole ring can be involved in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
2-nitro-N-{2-[2-(2-pyridinyl)-1,3-thiazol-4-yl]ethyl}-4-(trifluoromethyl)aniline has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structural properties make it useful in the development of advanced materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the nitro group and the trifluoromethyl group can influence the compound’s binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
Similar compounds include other nitroaniline derivatives and thiazole-containing compounds. Compared to these, 2-nitro-N-{2-[2-(2-pyridinyl)-1,3-thiazol-4-yl]ethyl}-4-(trifluoromethyl)aniline is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. Similar compounds include:
- 2-nitro-4-(trifluoromethyl)aniline
- 2-nitro-N-[2-(2-pyridinyl)ethyl]aniline
These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, leading to differences in their reactivity and applications.
Properties
IUPAC Name |
2-nitro-N-[2-(2-pyridin-2-yl-1,3-thiazol-4-yl)ethyl]-4-(trifluoromethyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N4O2S/c18-17(19,20)11-4-5-13(15(9-11)24(25)26)22-8-6-12-10-27-16(23-12)14-3-1-2-7-21-14/h1-5,7,9-10,22H,6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQQAIWDLHYZBNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=CS2)CCNC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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